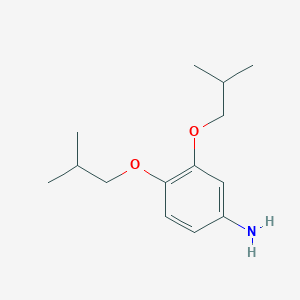
3,4-Diisobutoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diisobutoxyaniline, also known by its CAS number 39051-98-4, is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two 2-methylpropoxy groups attached to the benzene ring at the 3 and 4 positions, along with an amino group at the 1 position. It is a derivative of benzenamine and is used in various chemical applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diisobutoxyaniline typically involves the alkylation of benzenamine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitrobenzenamine, nitrosobenzenamine.
Reduction: Corresponding amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Applications De Recherche Scientifique
3,4-Diisobutoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Diisobutoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may exert its effects by binding to active sites of enzymes, thereby inhibiting or modulating their activity. The pathways involved can vary based on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
Benzenamine, 3,4-dimethoxy-: Similar structure but with methoxy groups instead of 2-methylpropoxy groups.
Benzenamine, 3,4-diethoxy-: Similar structure but with ethoxy groups instead of 2-methylpropoxy groups.
Benzenamine, 3,4-dipropoxy-: Similar structure but with propoxy groups instead of 2-methylpropoxy groups.
Uniqueness: 3,4-Diisobutoxyaniline is unique due to the presence of bulky 2-methylpropoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature can impart distinct physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
39051-98-4 |
|---|---|
Formule moléculaire |
C14H23NO2 |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
3,4-bis(2-methylpropoxy)aniline |
InChI |
InChI=1S/C14H23NO2/c1-10(2)8-16-13-6-5-12(15)7-14(13)17-9-11(3)4/h5-7,10-11H,8-9,15H2,1-4H3 |
Clé InChI |
XGHPKERTFVCGGC-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=C(C=C(C=C1)N)OCC(C)C |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1)N)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















